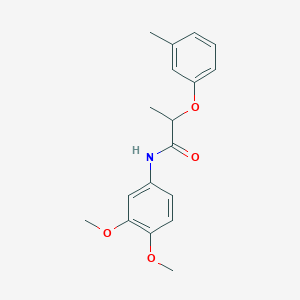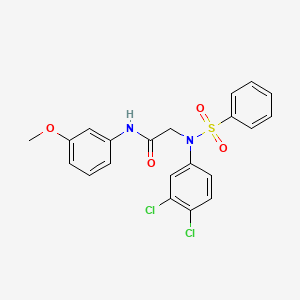
N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide, also known as DMPX, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMPX is a selective antagonist of the α2A-adrenoceptor, a subtype of the adrenergic receptor family, which plays a crucial role in the regulation of neurotransmitter release and cardiovascular function. In
Wirkmechanismus
N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide selectively binds to the α2A-adrenoceptor, which is predominantly expressed in the central nervous system and cardiovascular system. The α2A-adrenoceptor plays a crucial role in regulating the release of neurotransmitters such as norepinephrine and dopamine, as well as modulating cardiovascular function. By antagonizing the α2A-adrenoceptor, N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide inhibits the inhibitory feedback loop that regulates neurotransmitter release, leading to an increase in neurotransmitter release and subsequent physiological effects.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has been shown to have a variety of biochemical and physiological effects. In the cardiovascular system, N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has been shown to increase heart rate and blood pressure by inhibiting the negative feedback loop that regulates sympathetic nervous system activity. In the central nervous system, N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has been shown to enhance cognitive function and memory retention by increasing the release of neurotransmitters such as norepinephrine and dopamine. N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has also been shown to modulate pain perception and opioid tolerance by inhibiting the release of endogenous opioids.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has several advantages for lab experiments, including its high yield and purity, as well as its selective antagonism of the α2A-adrenoceptor. However, N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are many potential future directions for the study of N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide. One potential direction is the development of N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide-based therapies for the treatment of hypertension, anxiety, and depression. Another potential direction is the investigation of N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide's role in modulating pain perception and opioid tolerance. Additionally, further studies are needed to determine the safety and efficacy of N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide in human trials and to explore its potential therapeutic applications in cognitive disorders such as Alzheimer's disease.
Conclusion
In conclusion, N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Its selective antagonism of the α2A-adrenoceptor makes it a promising candidate for the treatment of various medical conditions. The synthesis method of N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has been optimized to achieve a high yield and purity, making it a viable compound for scientific research. Further studies are needed to determine the safety and efficacy of N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide in human trials and to explore its potential therapeutic applications in various fields of medicine.
Synthesemethoden
The synthesis of N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide involves the reaction of 3,4-dimethoxybenzaldehyde and 3-methylphenol in the presence of a base catalyst, followed by the reaction of the resulting intermediate with 2-bromo-2-methylpropionyl bromide. The final product is obtained through purification by column chromatography and recrystallization. The synthesis of N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has been optimized to achieve a high yield and purity, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. Its selective antagonism of the α2A-adrenoceptor makes it a promising candidate for the treatment of hypertension, anxiety, and depression. N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has also been investigated for its role in modulating pain perception and opioid tolerance. Furthermore, N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has been shown to enhance cognitive function and memory retention, making it a potential treatment for cognitive disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12-6-5-7-15(10-12)23-13(2)18(20)19-14-8-9-16(21-3)17(11-14)22-4/h5-11,13H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVPVWYJCVHAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B6002366.png)
![1-(diethylamino)-3-[2-methoxy-4-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6002368.png)
![N-[2-(5-oxoprolyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-4-(trifluoromethyl)benzamide](/img/structure/B6002384.png)

![2-[4-(4-ethynylbenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6002413.png)
![N-[2-(3-pyridinyloxy)phenyl]-1-[3-(4-pyridinyl)propanoyl]-3-piperidinecarboxamide](/img/structure/B6002418.png)
![methyl 4-[7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate](/img/structure/B6002422.png)
![(3,4-dimethoxyphenyl)[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]methanone](/img/structure/B6002424.png)
![5-chloro-2-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6002441.png)
![3-{[2-(4-butoxybenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6002456.png)
![4-methyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B6002460.png)
![2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetyl]-1-(6-methyl-2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6002466.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6002473.png)
![4-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-1(2H)-phthalazinone](/img/structure/B6002477.png)